molecular formula C12H18O B7902374 1-Adamantylacetaldehyde

1-Adamantylacetaldehyde

Cat. No. B7902374
M. Wt: 178.27 g/mol
InChI Key: BLQURGBJSSSGAU-UHFFFAOYSA-N
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Description

1-Adamantylacetaldehyde is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Adamantylacetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Adamantylacetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Reactions with Acetylene

    1-Adamantylacetaldehyde can be synthesized by reacting adamantan-1-ol with acetylene in sulfuric acid. This reaction produces 1-adamantylacetaldehyde or 1-adamantyl methyl ketone, depending on the experimental conditions, such as acid concentration and reaction time (Kell & Mcquillin, 1972). Similar reactions involving adamantyl, diphenylmethyl, and norbornyl cations with acetylene have been studied, indicating a broad range of potential chemical reactions (Kell & Mcquillin, 1970).

  • Formation of 1-Adamantylacetaldehydes and Ketones

    1-Hydroxyadamantane and its derivatives can react rapidly with acetylene in sulfuric acid to form a mixture of 1-adamantylacetaldehydes, 1-adamantyl methyl ketones, and homoadamantan-4-ones. These reactions demonstrate the versatility of 1-Adamantylacetaldehyde in generating various organic compounds (Bott, 1973).

  • Applications in Organocatalysis

    2-Acylamino-6-pyridones, where one of the acyl groups is 1-adamantyl, have been used in organocatalysis. These compounds exhibit interesting behaviors in solution, such as forming hydrogen-bonded dimers and trimers, demonstrating the potential of 1-Adamantylacetaldehyde derivatives in catalysis and noncovalent interactions (Ośmiałowski, Kolehmainen, & Kowalska, 2012).

  • Role in Synthesis of Bifunctional Polycyclic Compounds

    The 1-adamantyl cation, which can be derived from 1-Adamantylacetaldehyde, reacts with carbon monoxide and adamantane in superacid to yield various compounds. This finding is significant in the development of synthetic routes for bicyclic and tricyclic diols (Takeuchi & Ohga, 1996).

  • Functionalization of Saturated Hydrocarbons

    The formylation of adamantane by CO, initiated by superacid systems, can produce 1-adamantanecarbaldehyde, a derivative of 1-Adamantylacetaldehyde, under mild conditions (Akhrem et al., 1997).

  • Sonochemical Activation in Synthesis

    The synthesis of ethyl 3-(R-imino)adamantyl-1-carboxylates demonstrates the application of 1-Adamantylacetaldehyde derivatives in creating biologically active substances, highlighting its potential in medicinal chemistry (Moiseev, Ovchinnikov, & Shadrikova, 2011).

properties

IUPAC Name

2-(1-adamantyl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h2,9-11H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQURGBJSSSGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantylacetaldehyde

CAS RN

18220-83-2
Record name 2-(adamantan-1-yl)acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a flask containing 2-adamantyl-1-ethanol (5 g, 27.7 mmol) in CH2Cl2 (28 mL) was added TEMPO (433 mg, 2.77 mmol) followed by iodobenzene diacetate (9.8 g, 30.5 mmol). The reaction was stirred 1 hour and then diluted with CH2Cl2 (100 mL). Saturated aqueous solution of Na2S2O3 (100 mL) was added and extracted with CH2Cl2 (3×50 mL). The combined organics were washed with saturated aqueous NaHCO3 (150 mL) and brine (150 mL), dried over Na2SO4, and concentrated in vacuo. The resulting residue was purified by silica gel chromatography (5% Et2O/pentanes) to provide the title compound, which was identical to the reported literature compound (see Luly et al. (1987) J. Org. Chem. 52: 1487).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
433 mg
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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